![molecular formula C8H16GeO4 B14211436 2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane CAS No. 823180-74-1](/img/structure/B14211436.png)
2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane is a chemical compound with the molecular formula C8H16GeO4. This compound is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom. In this case, the central atom is germanium, which is bonded to four oxygen atoms forming a tetraoxa ring system. The compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane typically involves the reaction of germanium tetrachloride with diethyl ether in the presence of a base. The reaction conditions often require an inert atmosphere to prevent the oxidation of germanium. The industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of germanium dioxide and other by-products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups using appropriate reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other germanium-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s stability and unique structure make it useful in studying the interactions between germanium compounds and biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of germanium-based drugs.
Industry: The compound is used in the production of high-performance materials, such as semiconductors and optical fibers, due to its excellent thermal and chemical stability.
Wirkmechanismus
The mechanism of action of 2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane involves its interaction with various molecular targets. The germanium atom in the compound can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and the formation of stable germanium-oxygen bonds.
Vergleich Mit ähnlichen Verbindungen
2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane can be compared with other similar compounds, such as:
1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane: This compound has silicon instead of germanium as the central atom, resulting in different chemical properties and reactivity.
1,4,6,9-Tetraoxa-5-phosphaspiro[4.4]nonane: Phosphorus replaces germanium in this compound, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its germanium center, which imparts specific properties that are not observed in its silicon or phosphorus analogs.
Eigenschaften
CAS-Nummer |
823180-74-1 |
|---|---|
Molekularformel |
C8H16GeO4 |
Molekulargewicht |
248.84 g/mol |
IUPAC-Name |
3,8-diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane |
InChI |
InChI=1S/C8H16GeO4/c1-3-7-5-10-9(12-7)11-6-8(4-2)13-9/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
NTCJQHKOAGDLEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CO[Ge]2(O1)OCC(O2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Oct-1-en-1-yl)sulfanyl]naphthalene](/img/structure/B14211358.png)
![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)
![Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol](/img/structure/B14211361.png)
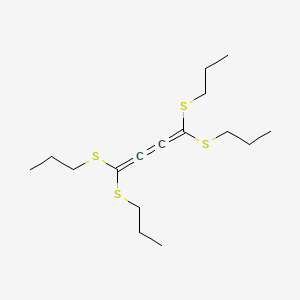
![N-ethyl-2,2,2-trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B14211378.png)
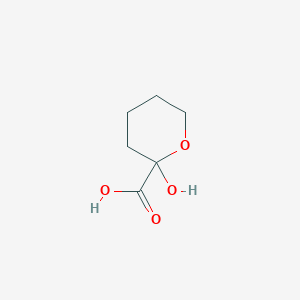
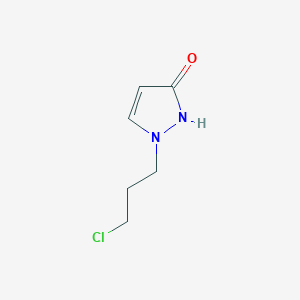
![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)
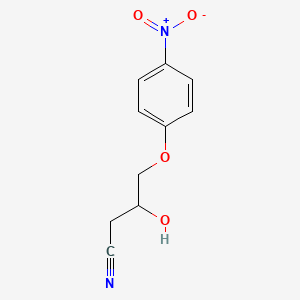
![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)
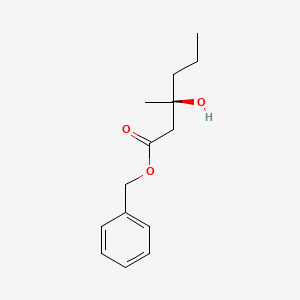
![Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate](/img/structure/B14211428.png)
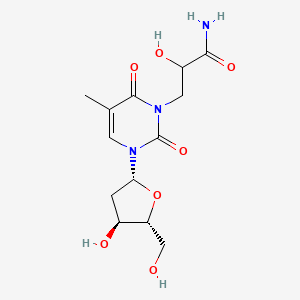
![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)
